molecular formula C18H13FO3S B5808625 1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene

1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene

Cat. No. B5808625
M. Wt: 328.4 g/mol
InChI Key: PGVJWOQWIJCVBV-UHFFFAOYSA-N
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Description

1-Fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene, also known as FPSB, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields such as medicine, biochemistry, and material science. FPSB is a white crystalline powder that has a molecular weight of 401.45 g/mol and a melting point of 183-185°C.

Mechanism of Action

The mechanism of action of 1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene is not well understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. This compound has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been found to have antioxidant activity. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential application of this compound in other fields such as agriculture and environmental science. Additionally, the synthesis of novel derivatives of this compound could lead to the discovery of compounds with improved properties.

Synthesis Methods

The synthesis of 1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene involves the reaction between 4-phenoxybenzenesulfonyl chloride and 1-fluoro-4-nitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene has been extensively studied for its potential application in various fields such as medicine, biochemistry, and material science. In medicine, this compound has been found to have antitumor activity against various cancer cell lines such as MCF-7, A549, and HCT116. This compound has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. In biochemistry, this compound has been used as a fluorescent probe to study the binding interactions between proteins and ligands. In material science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO3S/c19-14-6-10-17(11-7-14)23(20,21)18-12-8-16(9-13-18)22-15-4-2-1-3-5-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVJWOQWIJCVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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